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Schisandrene

Cat. No.: B1245814
M. Wt: 502.5 g/mol
InChI Key: VBNGAFROWJLPCL-MYYSRTQBSA-N
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Description

Research Significance of Dibenzocyclooctadiene Lignans (B1203133) in Natural Product Chemistry

Dibenzocyclooctadiene lignans, the chemical class to which schisandrene belongs, are a focal point in natural product chemistry due to their complex and varied structures. rsc.org These compounds are predominantly found in plants of the Schisandraceae family, such as Schisandra chinensis. rsc.org The core structure, a dibenzocyclooctadiene skeleton, is formed through the oxidative coupling of two C6-C3 units. rsc.org This unique arrangement has captivated the interest of organic chemists, who find the biphenyl (B1667301) moiety and the cyclooctadiene ring to be challenging and intriguing synthetic targets. frontiersin.org

The significance of these lignans extends to their wide range of reported biological activities, which include antioxidant, anti-inflammatory, and neuroprotective effects. arabjchem.orgnih.gov This has spurred extensive research into understanding the structure-activity relationships within this class of compounds. The diverse pharmacological potential makes dibenzocyclooctadiene lignans valuable leads for the development of new therapeutic agents. acs.org

Historical Context of this compound Discovery and Early Investigations

The first isolation of dibenzocyclooctadiene lignans dates back to 1961 from the seeds of Schisandra chinensis. acs.org However, the specific compound this compound was isolated and identified later as part of ongoing phytochemical investigations into this plant. In 2006, a study on the fruits of Schisandra chinensis led to the isolation of 13 lignans, one of which was the previously unknown this compound. nih.gov

The structure and absolute configuration of this compound were determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD). nih.govacs.org Early research on this compound and its related lignans was heavily focused on their antioxidant properties. nih.gov These initial studies were crucial in establishing the foundational knowledge about the chemical nature and potential biological relevance of this compound.

Current Research Landscape and Emerging Trends for this compound

Modern research on this compound continues to build upon earlier findings, with a significant focus on its biological activities and potential mechanisms of action. Recent studies have explored its role in various cellular processes. For instance, research has investigated the anti-inflammatory effects of dibenzocyclooctadiene lignans, including compounds structurally related to this compound. nih.govmdpi.com

A key trend in the current research landscape is the effort to elucidate the biosynthetic pathways of dibenzocyclooctadiene lignans. frontiersin.orgnih.gov Understanding how these complex molecules are synthesized in plants is a significant scientific challenge. The identification of enzymes like coniferyl alcohol acyltransferase (CFAT) marks a critical step in unraveling this pathway. frontiersin.orgnih.gov This knowledge could pave the way for the biotechnological production of this compound and other valuable lignans.

Furthermore, there is ongoing interest in the total synthesis of dibenzocyclooctadiene lignans. Organic chemists are developing novel synthetic strategies to construct the complex eight-membered ring and control the stereochemistry of these molecules. researchgate.net These synthetic endeavors not only provide access to these compounds for further biological testing but also drive innovation in synthetic methodology.

Research Findings on this compound and Related Lignans

Research AreaKey FindingsReferences
Isolation and Structure Elucidation This compound was first isolated from the fruits of Schisandra chinensis. Its structure, featuring a dibenzocyclooctadiene backbone with an exocyclic double bond, was determined by NMR, MS, and CD data. nih.govacs.org
Antioxidant Activity Early studies demonstrated the antioxidant potential of this compound. The exocyclic methylene (B1212753) group was found to be crucial for this activity. arabjchem.orgnih.gov
Anti-inflammatory Properties Structurally related dibenzocyclooctadiene lignans have shown significant anti-inflammatory effects by inhibiting pathways like NF-κB. nih.govmdpi.com
Biosynthesis The biosynthetic pathway of dibenzocyclooctadiene lignans is under investigation, with key enzymes like coniferyl alcohol acyltransferase (CFAT) being identified. frontiersin.orgnih.govresearchgate.net
Total Synthesis Stereoselective total syntheses of various dibenzocyclooctadiene lignans have been achieved, addressing the challenge of constructing the complex core structure. acs.orgresearchgate.netacs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26O8 B1245814 Schisandrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H26O8

Molecular Weight

502.5 g/mol

IUPAC Name

[(11S,13R)-3,22-dimethoxy-13-methyl-12-methylidene-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate

InChI

InChI=1S/C29H26O8/c1-15-10-18-11-20-25(35-13-33-20)27(31-3)22(18)23-19(12-21-26(28(23)32-4)36-14-34-21)24(16(15)2)37-29(30)17-8-6-5-7-9-17/h5-9,11-12,15,24H,2,10,13-14H2,1,3-4H3/t15-,24+/m1/s1

InChI Key

VBNGAFROWJLPCL-MYYSRTQBSA-N

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@H](C1=C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1=C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3

Synonyms

schisandrene

Origin of Product

United States

Natural Occurrence and Botanical Context of Schisandrene

Distribution of Schisandrene Across Schisandra Species

This compound is a characteristic dibenzocyclooctadiene lignan (B3055560) found within the Schisandraceae family of plants. This family comprises approximately 23 species, primarily distributed across East and Southeast Asia. phcogcommn.orgnih.gov Notably, a single species, Schisandra glabra, is native to the southeastern United States. nih.gov While many species exist, scientific focus has largely been on those with a history of use in traditional medicine.

Primary Botanical Sources: Schisandra chinensis and Related Species

The principal botanical source of this compound and other related lignans (B1203133) is Schisandra chinensis, a deciduous woody vine native to the forests of Northern China, the Russian Far East, and Korea. wikipedia.orgarabjchem.org This plant, also known as magnolia vine or five-flavor fruit, has been a staple in traditional Chinese medicine for centuries. arabjchem.orgnumberanalytics.com Its berries, called "wu-wei-zi" in Chinese, are renowned for possessing five distinct tastes: sweet, salty, bitter, pungent, and sour. healthline.comwikipedia.org

While S. chinensis is the most well-known source, other species within the genus also contain this compound and similar lignans. For instance, Schisandra sphenanthera is another species used in traditional medicine, although it has a different chemical profile and is distinguished by microscopic features. nih.govuj.edu.pl Research has also been conducted on the lignan content of other species, such as Schisandra henryi, an endemic plant of China. mdpi.comnih.gov

Table 1: Geographic Distribution of Key Schisandra Species

SpeciesNative Regions
Schisandra chinensisNorthern China, Russian Far East, Korea, Japan wikipedia.orgarabjchem.orguj.edu.pl
Schisandra sphenantheraSouthern China provinces nih.govuj.edu.pl
Schisandra glabraSoutheastern United States nih.gov
Schisandra henryiSouthern China wikipedia.org

Phytochemical Profiling of this compound Content Variability in Plant Tissues

The concentration of this compound and other lignans varies significantly between different parts of the Schisandra plant and is influenced by factors such as harvest time. mdpi.com Generally, the total lignan content is highest in the roots and lowest in the leaves. mdpi.com However, the fruits are a primary source for many bioactive compounds. mdpi.com

Phytochemical analyses have revealed that the fruits of S. chinensis contain a complex mixture of lignans, with schisandrin (B1198587) often being the dominant compound. mdpi.com The content of individual lignans in the fruit can vary considerably, ranging from 4 to 19 grams per 100 grams of dry weight, depending on the season of harvest. researchgate.net Studies have identified numerous lignans in the fruit, including schisandrin, gomisin A, deoxyschisandrin (B1241246), and schisandrol B. mdpi.com

Research comparing different plant parts of S. chinensis has shown distinct metabolic profiles. frontiersin.org While the fruit is the most commonly used part, studies indicate that the roots may contain higher concentrations of certain bioactive compounds. frontiersin.org For example, one study found that the total lignan content was highest in the roots. mdpi.com Another analysis determined the total lignan content in fruit extracts to be 646.0 mg/100g DW, while leaf extracts contained a significantly lower total of 240.7 mg/100g DW. mdpi.com

Table 2: Lignan Content in Different Tissues of Schisandra chinensis

Plant PartTotal Lignan Content (mg/100g DW)Key Lignans IdentifiedReference
Fruit646.0Schisandrin, γ-schizandrin, gomisin A, angeloylgomisin (B10818263) H, schizantherin B mdpi.com
Leaves240.7Lower concentrations of various lignans compared to fruit mdpi.com
RootsHighest total contentGomisin D, schisandrol B, schisantherin C mdpi.comfrontiersin.org

Ethnobotanical Relevance as a Basis for Scientific Inquiry

The long-standing use of Schisandra chinensis in traditional medicine has been a primary driver for modern scientific investigation into its chemical constituents, including this compound. herbrally.com In traditional Chinese medicine, the berries have been used for a wide range of purposes, believed to benefit the body's life force, or "qi," with particular influence on the heart, lungs, and kidneys. healthline.comherbrally.com

Historically, S. chinensis was first documented in the Shen Nong's Materia Medica during the first century BC, where it was classified as a superior herb for promoting longevity and combating aging. herbrally.com Traditional uses include treating coughs, diarrhea, insomnia, and increasing skin health. wikipedia.orgherbrally.comebsco.com The Ainu people of Japan have also traditionally used the plant as a remedy for colds and sea-sickness. wikipedia.org

This rich history of ethnobotanical use has prompted researchers to explore the pharmacological basis for these traditional applications. The identification of dibenzocyclooctadiene lignans like this compound as the major bioactive components of S. chinensis has provided a scientific framework for understanding its therapeutic potential. mdpi.commdpi.com The traditional knowledge surrounding the plant has guided phytochemical research, leading to the isolation and characterization of numerous compounds and investigations into their biological activities. arabjchem.org

Biosynthetic Pathways and Regulation of Schisandrene

Proposed Biosynthetic Routes for Dibenzocyclooctadiene Lignans (B1203133)

The biosynthesis of dibenzocyclooctadiene lignans is believed to originate from the general phenylpropanoid pathway, which generates key precursors from the amino acid phenylalanine. nih.govresearchgate.net The proposed route involves several key enzymatic steps to form the characteristic dibenzocyclooctadiene core structure.

The pathway commences with the conversion of phenylalanine to coniferyl alcohol through a series of well-established enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), coumarate-3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), 4-hydroxycinnamate CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD). nih.govresearchgate.net

From coniferyl alcohol, the proposed specific pathway to dibenzocyclooctadiene lignans involves the following key transformations:

Acetylation: Coniferyl alcohol is acetylated to form coniferyl acetate (B1210297). This reaction is considered the first committed step directing the precursor away from other lignan (B3055560) pathways. It is catalyzed by coniferyl alcohol acyltransferase (CFAT). frontiersin.orgnih.gov

Isoeugenol (B1672232) Formation: Coniferyl acetate is then thought to be converted to isoeugenol by an isoeugenol synthase (IGS). nih.govresearchgate.net The presence of isoeugenol has been confirmed in the fruits of S. chinensis. frontiersin.org

Dimerization: Two molecules of isoeugenol undergo oxidative coupling to form the dibenzylbutane lignan, verrucosin (B10858016). mdpi.comresearchgate.net This crucial dimerization step, which establishes the basic C6-C3-C3-C6 backbone, is believed to be mediated by a dirigent (DIR) protein to ensure correct stereochemistry. mdpi.comresearchgate.net

Reduction and Cyclization: Verrucosin is subsequently reduced to dihydroguaiaretic acid by a pinoresinol (B1678388)–lariciresinol reductase (PLR) enzyme. mdpi.comresearchgate.net The subsequent intricate steps leading to the formation of the eight-membered ring of schisandrene and related compounds are thought to involve further intramolecular oxidative coupling and modifications catalyzed by cytochrome P450 (CYP) monooxygenases and O-methyltransferases (OMTs), though the precise enzymes and intermediates are still under investigation. mdpi.comfrontiersin.org

Figure 1: Proposed Biosynthetic Pathway of Dibenzocyclooctadiene Lignans
Generated mermaid

This flowchart illustrates the proposed biosynthetic route from the precursor coniferyl alcohol to the core structure of dibenzocyclooctadiene lignans. The enzymes involved in each key step are indicated.

Identification and Characterization of Key Biosynthetic Enzymes

Research into the biosynthesis of this compound has led to the identification and, in some cases, functional characterization of several key enzyme families through transcriptome analysis and in vitro assays. nih.govfrontiersin.org

Dirigent (DIR) Proteins : These proteins are crucial for directing the stereoselective coupling of monolignol radicals, which is a fundamental step in lignan biosynthesis. oup.commdpi.com Without DIRs, such reactions would produce a racemic mixture of products. mdpi.com Transcriptome studies of S. chinensis have identified numerous DIR gene candidates, with some studies reporting 15 and others up to 34 distinct genes. bvsalud.orgnih.gov The expression of these DIR genes often correlates with the accumulation of lignans during fruit development, strongly suggesting their involvement in the biosynthesis. nih.gov One specific protein, ScDIR1, has been identified from Schizandra chinensis. frontiersin.orgoup.com

Coniferyl Alcohol Acyltransferase (CFAT) : CFAT is recognized as the enzyme catalyzing the first committed step in the proposed pathway for dibenzocyclooctadiene lignans. frontiersin.orgnih.gov A significant breakthrough was the identification and functional characterization of this enzyme from S. chinensis. nih.govfrontiersin.org Researchers screened 37 potential genes from the BAHD acyltransferase family and identified one, ScBAHD1, as the most likely candidate based on its expression profile during fruit ripening. nih.govfrontiersin.org Subsequent heterologous expression and in vitro enzymatic assays confirmed that the recombinant ScBAHD1 protein functions as a coniferyl alcohol acyltransferase (ScCFAT), primarily localized in the cytoplasm. nih.govfrontiersin.orgnih.gov

Cytochrome P450 (CYP) Enzymes : The CYP superfamily of enzymes is known to be involved in the extensive modification of secondary metabolites. In lignan biosynthesis, they are proposed to catalyze critical reactions such as the formation of methylenedioxy bridges, which are structural features of many bioactive lignans like gomisin A and schisandrin (B1198587) C. mdpi.com Transcriptomic analyses have pinpointed numerous candidate CYP genes. For instance, one study identified 22 candidate CYPs potentially involved in lignan biosynthesis in S. chinensis. bvsalud.org Further research focusing on root tissues, which have high lignan content, identified specific CYP families, such as CYP719As and CYP81Qs, as likely candidates for these modification steps. mdpi.com

Other enzyme families, including pinoresinol–lariciresinol reductases (PLRs), O-methyltransferases (OMTs), and UDP-glucose-dependent glucosyltransferases (UGTs), have also been implicated in the pathway through transcriptomic evidence, though detailed functional characterization in S. chinensis is less advanced. mdpi.com

Table 1: Key Enzymes Implicated in this compound Biosynthesis

Enzyme/Protein FamilyProposed FunctionKey FindingsReferences
Coniferyl Alcohol Acyltransferase (CFAT)Catalyzes the first committed step: acetylation of coniferyl alcohol.ScBAHD1 from S. chinensis cloned and functionally verified as ScCFAT. nih.govfrontiersin.orgnih.gov
Dirigent (DIR) ProteinMediates stereoselective coupling of two isoeugenol units to form verrucosin.Multiple DIR genes (15 to 34) identified in S. chinensis; expression correlates with lignan accumulation. bvsalud.orgoup.comnih.gov
Cytochrome P450 (CYP)Later-stage modifications, e.g., formation of methylenedioxy bridges and the cyclooctadiene ring.Candidate genes (CYP719A, CYP81Q) identified via transcriptomics; expression is high in lignan-rich tissues. mdpi.combvsalud.org
Pinoresinol–Lariciresinol Reductase (PLR)Reduction of verrucosin to dihydroguaiaretic acid.Candidate genes identified in transcriptomic studies of Schisandraceae plants. mdpi.comresearchgate.net
O-Methyltransferase (OMT)Methylation of hydroxyl groups on the aromatic rings.Implicated in the biosynthesis of various dibenzocyclooctadiene lignans. mdpi.comfrontiersin.org

Genetic and Molecular Regulation of this compound Biosynthesis in Plants

The production of this compound and related lignans is tightly regulated at the genetic and molecular levels, ensuring their synthesis occurs in specific tissues and at particular developmental stages.

Transcriptional Regulation : The primary mode of regulation is at the level of gene transcription. nih.gov Transcriptome profiling of S. chinensis fruit at various stages of ripeness has revealed that genes involved in both the general phenylpropanoid pathway and the specific lignan biosynthetic pathway are significantly upregulated during the later stages of fruit development. bvsalud.orgnih.gov This coordinated gene expression pattern coincides with the peak accumulation of dibenzocyclooctadiene lignans. bvsalud.org Co-expression network analyses have further solidified this link, showing strong positive correlations between the expression levels of candidate biosynthetic genes (like DIRs and CYPs) and the concentration of specific lignan metabolites. bvsalud.org While the precise transcription factors (TFs) that orchestrate this regulation in Schisandra are still being identified, TFs are known to be master regulators of gene expression by binding to promoter regions of their target genes. news-medical.netkhanacademy.org

Hormonal Influence : Plant hormones play a critical role in mediating developmental cues and stress responses, which in turn affect secondary metabolism. There is evidence that the biosynthesis of lignans in S. chinensis is connected to phytohormone signaling pathways. nih.gov Notably, the transcriptional network for lignan biosynthesis appears to be linked with the abscisic acid (ABA) signaling pathway, which is heavily involved in fruit ripening. nih.gov In other plant systems, phytohormones such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are well-known elicitors of lignan production as part of defense responses, suggesting they may also play a regulatory role in Schisandra. mdpi.com

Isolation, Characterization, and Purification Methodologies of Schisandrene

Extraction Techniques from Botanical Matrices

The initial and crucial step in obtaining schisandrene is its extraction from the plant material. The chosen extraction technique significantly influences the yield and purity of the resulting extract.

Conventional Solvent Extraction Methods

Conventional solvent extraction is a widely practiced method for isolating this compound, valued for its operational simplicity and cost-effectiveness. This technique relies on the use of organic solvents to dissolve the target compound from the plant matrix. The selection of a suitable solvent, based on the polarity of this compound, is a critical factor.

Common solvents for this purpose include methanol (B129727), ethanol (B145695), acetone, and chloroform. oup.comgoogle.com The extraction process typically involves methods like maceration, percolation, or Soxhlet extraction, where the plant material is in prolonged contact with the solvent. mdpi.comresearchgate.netuobasrah.edu.iq A frequent procedure involves refluxing the powdered, dried fruits of Schisandra chinensis with 95% ethanol. google.com Another established method is the use of a Soxhlet apparatus, which facilitates continuous extraction with a solvent like methanol. oup.comhawachfilterpaper.comepa.gov The efficiency of these methods is dependent on variables such as the solvent-to-solid ratio, duration of extraction, and temperature. mdpi.com

Table 1: Conventional Solvent Extraction Parameters for this compound

Parameter Details
Plant Material Dried fruits of Schisandra chinensis
Common Solvents Ethanol, Methanol, Acetone, Chloroform, n-Hexane. oup.comgoogle.com
Techniques Maceration, Percolation, Reflux, Soxhlet Extraction. mdpi.comresearchgate.netuobasrah.edu.iq

| Influencing Factors | Solvent-to-solid ratio, Temperature, Extraction time. mdpi.com |

Advanced Extraction Technologies (e.g., Supercritical Fluid Extraction, Ultrasonic-Assisted Extraction)

To address the limitations of conventional methods, such as extended extraction times and high solvent consumption, advanced extraction technologies have been adopted for this compound isolation. jocpr.comnih.govmdpi.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. scielo.brajgreenchem.comijpsjournal.com Supercritical CO2 is advantageous due to its non-toxic and non-flammable nature, and it can be easily removed from the extract, leaving no solvent residue. ajgreenchem.com The extraction power of supercritical CO2 can be fine-tuned by adjusting pressure and temperature, enabling selective extraction. scielo.brijpsjournal.com For this compound, SFE is often conducted at pressures between 20 and 35 MPa and temperatures from 40 to 60 °C. nih.gov The addition of a co-solvent like ethanol or methanol can improve extraction efficiency. waters.comscirp.org One study demonstrated the successful extraction of schisandrin (B1198587) A from dried schisandra berries using SFE at 200 bar and 40 °C with 1% isopropyl alcohol as a co-solvent. waters.com

Ultrasonic-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to disrupt plant cell walls, which enhances the release of intracellular components into the solvent. jocpr.comnih.gov This method significantly cuts down on extraction time and the amount of solvent needed compared to traditional techniques. oup.comjocpr.com The procedure involves immersing the plant material in a solvent and applying ultrasonic waves. Factors influencing UAE's effectiveness include ultrasonic power, frequency, extraction time, and temperature. nih.gov Research indicates that UAE can yield comparable or higher amounts of this compound in a much shorter period (e.g., 30-60 minutes) than the hours required for conventional methods. oup.comoup.com

Chromatographic Separation and Purification Strategies

Following extraction, the crude product is a complex mixture. Chromatographic techniques are therefore indispensable for separating and purifying this compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a highly effective and versatile technique for the separation, identification, and quantification of this compound. koreamed.orgkoreascience.krresearchgate.net It is used in both analytical and preparative capacities. teledynelabs.comwelch-us.com

For analytical purposes, a C18 column is commonly employed to separate this compound and other lignans (B1203133). scispace.comresearchgate.net The mobile phase usually consists of a gradient mixture of acetonitrile (B52724) and water or methanol and water to achieve optimal separation. mdpi.com UV detection is typically set at approximately 254 nm for this compound.

Preparative HPLC is utilized to isolate larger quantities of pure this compound. teledynelabs.comwelch-us.com While the principles are similar to analytical HPLC, it involves larger columns and higher flow rates to handle the increased sample load. teledynelabs.com The fractions containing the purified compound are collected and can be further processed to yield pure this compound.

Table 2: Typical HPLC Parameters for this compound Analysis

HPLC Parameter Typical Conditions
Stationary Phase (Column) C18 (Octadecylsilyl silica (B1680970) gel). scispace.comresearchgate.net
Mobile Phase Acetonitrile-water or Methanol-water gradients. mdpi.com
Detection UV at ~254 nm. google.com

| Mode | Analytical or Preparative. teledynelabs.comwelch-us.com |

Preparative Thin-Layer Chromatography (Prep-TLC) for Natural Product Isolation

Preparative Thin-Layer Chromatography (Prep-TLC) is a solid-liquid adsorption chromatography method used for isolating smaller amounts of pure compounds and is often employed as a final purification step. rochester.edunih.gov

In this technique, the crude extract is applied as a band onto a thick layer of an adsorbent, usually silica gel, on a glass plate. rochester.educolostate.edu The plate is then developed using a suitable solvent system as the mobile phase. The separated bands are typically visualized under UV light, and the band corresponding to this compound is physically removed from the plate. rochester.edu The compound is then extracted from the adsorbent with an appropriate solvent. rochester.edu While useful for small-scale purifications, Prep-TLC is generally less efficient for larger-scale production compared to preparative HPLC or HSCCC. nih.govphytojournal.com

Medium-Pressure Liquid Chromatography (MPLC) and Column Chromatography

Medium-Pressure Liquid Chromatography (MPLC) and conventional column chromatography are pivotal techniques for the fractionation and purification of dibenzocyclooctadiene lignans, including this compound, from plant extracts. arabjchem.org These methods separate compounds based on their differential affinities for a stationary phase and a mobile phase. arabjchem.org

Column chromatography is a fundamental purification technique in natural product chemistry. nih.gov In the context of isolating lignans from Schisandra chinensis, it is often employed as a primary separation step following initial solvent extraction. A typical procedure involves packing a glass column with a solid adsorbent, most commonly silica gel, which serves as the stationary phase. thieme-connect.comresearchgate.net The crude or partially purified extract is loaded onto the top of the column, and a liquid solvent or a mixture of solvents (the mobile phase) is passed through the column. nih.gov

The separation is based on the polarity of the compounds. Polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds are eluted more quickly. nih.gov Researchers have utilized various solvent systems to effectively separate the lignan (B3055560) constituents of Schisandra. For instance, a sequential elution with solvents of increasing polarity, such as petroleum ether, benzene, diethyl ether, and ethanol, has been successfully used to fractionate a methanolic extract of Schisandra chinensis seeds. thieme-connect.comresearchgate.net In such a separation, fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compounds.

In addition to silica gel, other stationary phases are also employed. Sephadex LH-20, a size-exclusion chromatography medium, is frequently used for further purification of fractions obtained from silica gel chromatography. thieme-connect.com This material separates molecules based on their size, providing a different selectivity compared to adsorption chromatography on silica gel. Polyamide resin has also been utilized in column chromatography to separate total lignans and flavonoids from plant extracts. semanticscholar.org

The following table summarizes typical column chromatography conditions used in the isolation of dibenzocyclooctadiene lignans from Schisandra chinensis.

ParameterDescriptionSource(s)
Stationary Phase Silica gel thieme-connect.com, researchgate.net
Sephadex LH-20 thieme-connect.com
Polyamide resin semanticscholar.org
Mobile Phase Gradient of petroleum ether, benzene, diethyl ether, and ethanol thieme-connect.com, researchgate.net
Detection Thin-Layer Chromatography (TLC) nih.gov

MPLC is an advancement of traditional column chromatography, operating at higher pressures (typically up to 20 bar). This allows for the use of smaller particle size stationary phases, which leads to improved resolution and faster separation times compared to gravity column chromatography. MPLC is often used as an intermediary step between low-pressure and high-performance liquid chromatography (HPLC) for the efficient fractionation of complex extracts.

Functional Chromatography for Target-Oriented Isolation

Functional chromatography, particularly in the form of bioassay-guided fractionation, is a powerful strategy for the targeted isolation of bioactive compounds like this compound. This approach integrates biological testing directly into the separation process, allowing researchers to specifically track and isolate compounds with a desired pharmacological activity. muni.cz

Instead of isolating all components of an extract, bioassay-guided fractionation focuses only on the fractions that exhibit biological activity in a specific assay. This significantly streamlines the discovery of novel, active natural products. For the lignans in Schisandra chinensis, which are known for a wide range of biological effects, this method has been instrumental.

One prominent example is the isolation of antioxidant lignans. The process begins with the screening of a crude extract for its radical scavenging activity, for instance, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. thieme-connect.comresearchgate.net The extract is then subjected to chromatographic separation, and the resulting fractions are tested again. Only the fractions that show significant antioxidant activity are selected for further purification steps. This iterative process of separation and bio-testing ultimately leads to the isolation of the pure compounds responsible for the observed activity, such as the dibenzocyclooctadiene lignans schisanhenol (B1681549) and gomisin J. thieme-connect.comresearchgate.net

Similarly, this target-oriented approach has been applied to isolate lignans with other specific biological functions. For example, by using an in vitro assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells, researchers can guide the fractionation process to isolate compounds with anti-inflammatory properties. jmpm.vn Dibenzocyclooctadiene lignans from Schisandra species have been successfully isolated using this strategy. jmpm.vn Furthermore, studies have utilized assays for neuroprotective effects, such as protection against glutamate-induced oxidative stress in neuronal cells, to guide the isolation of specific lignans from Schisandra. oup.comresearchgate.net

The following table outlines the principles of bioassay-guided fractionation for the targeted isolation of lignans.

Bioassay TargetBiological ActivityExample Compounds from SchisandraSource(s)
DPPH radical scavengingAntioxidantSchisanhenol, Gomisin J thieme-connect.com, researchgate.net
Nitric Oxide (NO) production inhibitionAnti-inflammatoryAnanonin J, Ananolignan F, Ananolignan C jmpm.vn
Neuroprotection against glutamate-induced toxicityNeuroprotectiveDibenzocyclooctadiene lignans oup.com, researchgate.net

This functional approach ensures that the efforts of isolation and purification are focused on compounds with a high potential for therapeutic application, making it a highly efficient and relevant strategy in modern natural product research.

Chemical Synthesis and Derivatization Approaches of Schisandrene

Total Synthesis Strategies for Schisandrene and its Core Structure

The total synthesis of this compound and its dibenzocyclooctadiene core has been approached through various innovative strategies, focusing on the stereocontrolled construction of the eight-membered ring and the chiral biaryl axis.

The retrosynthetic analysis of this compound and its analogues typically hinges on the disconnection of the dibenzocyclooctadiene framework. nih.gov A common strategy involves breaking the molecule down into two aromatic fragments that can be coupled to form the biaryl bond, followed by the formation of the cyclooctadiene ring.

One reported retrosynthetic approach for the this compound core envisions the molecule arising from an advanced intermediate through a series of transformations including Sharpless epoxidation and Wittig olefination. researchgate.net This intermediate is further disconnected at the C8-C8' bond, identifying a precursor suitable for a Ring-Closing Metathesis (RCM) reaction. researchgate.net Further disconnection of this precursor at the biaryl linkage leads to two simpler, more readily available aromatic starting materials. researchgate.net This logical deconstruction allows for a convergent synthesis, where the two main fragments are prepared separately and then joined. nih.govsci-hub.se

Table 1: Key Retrosynthetic Disconnections for the this compound Core

Disconnection PointKey Reaction in Forward SynthesisPrecursor Fragments
C8-C8' bondRing-Closing Metathesis (RCM)Di-olefinic biaryl compound
Biaryl C-C bondSuzuki-Miyaura or Ullmann CouplingTwo functionalized aromatic rings
Side chain at C-7'Wittig Olefination / Grignard ReactionDibenzocyclooctadiene core with a carbonyl group

This table outlines the primary disconnection points in the retrosynthetic analysis of the this compound core and the corresponding key reactions used in the forward synthesis to form these bonds.

A critical challenge in the synthesis of this compound is the control of stereochemistry, particularly at the stereogenic centers and the chiral biaryl axis. Several asymmetric and stereoselective methods have been employed to address this.

In one approach to the this compound core, the required asymmetry at the C-7' position was established via an asymmetric reduction of a ketone using the Corey–Bakshi–Shibata (CBS) catalyst, achieving high enantiomeric excess. acs.org Other research on related dibenzocyclooctadiene lignans (B1203133) has utilized different strategies. For instance, the Leighton auxiliary has been used in a novel crotylation reaction to achieve excellent asymmetric induction in the synthesis of compounds like gomisin O and E. researchgate.netnih.gov

Furthermore, a bioinspired desymmetric transannular Friedel-Crafts cyclization has been developed as a mild and asymmetric route to related lignan (B3055560) structures. louisville.edu The use of chiral ligands in transition metal-catalyzed reactions, such as the Ni-catalyzed enantioselective Ullmann coupling for the synthesis of (+)-isoschizandrin, also represents a powerful strategy for controlling the axial chirality of the biaryl system. researchgate.netlouisville.edu

The construction of the biaryl linkage is a cornerstone of this compound synthesis. Modern cross-coupling reactions have been instrumental in achieving this transformation with high efficiency and functional group tolerance. rsc.org

The Suzuki-Miyaura coupling is a widely used method, reacting an organoboron compound with an organohalide in the presence of a palladium catalyst. sagentia.combeilstein-journals.org In the synthesis of the this compound core, a Suzuki-Miyaura reaction between a boronic acid and a bromoaldehyde has been successfully employed to create the biaryl bond, yielding the coupled product in good yield. acs.orgrsc.org

The Stille reaction , which couples an organotin compound with an organohalide, has also been utilized in conjunction with the Suzuki-Miyaura coupling in synthetic strategies towards this compound. acs.org

The Ullmann coupling , a classic method for forming biaryl linkages, has been modernized for the synthesis of dibenzocyclooctadiene lignans. Nickel-catalyzed enantioselective Ullmann couplings have been particularly effective for creating the sterically hindered biaryl bond with control of axial chirality. researchgate.netlouisville.edunih.gov Copper-promoted biaryl coupling reactions have also been reported in the asymmetric synthesis of related lignans. derpharmachemica.com

Table 2: Advanced Coupling Reactions in the Synthesis of the Dibenzocyclooctadiene Core

Coupling ReactionMetal CatalystReactantsKey Feature in Synthesis
Suzuki-MiyauraPalladiumOrganoboron and OrganohalideForms the biaryl bond with high efficiency. rsc.org
StillePalladiumOrganotin and OrganohalideUsed in combination with other couplings. acs.org
UllmannNickel or CopperTwo OrganohalidesEffective for sterically hindered biaryl formation. researchgate.netlouisville.edu

This table summarizes the key features of advanced coupling reactions applied in the synthesis of the this compound core and related dibenzocyclooctadiene lignans.

Stereoselective and Asymmetric Synthesis Methodologies

Semi-synthetic Modifications and Derivative Generation

With a supply of the natural product or a synthetic core structure, semi-synthesis allows for the creation of a diverse range of derivatives. This is crucial for exploring the structure-activity relationships and potentially discovering analogues with improved properties.

Semi-synthetic modifications of this compound and related lignans are primarily aimed at understanding how different functional groups influence their biological activity. For instance, in the context of antioxidant activity, a study on various dibenzocyclooctadiene lignans, including this compound, was conducted to establish structure-activity relationships.

The study revealed that the exocyclic methylene (B1212753) group on the cyclooctadiene ring is essential for antioxidant activity. It was also suggested that the presence of a benzoyloxy group might enhance these effects. Such findings guide the targeted functionalization of the this compound scaffold. By systematically modifying specific parts of the molecule, such as the substituents on the aromatic rings or the functional groups on the cyclooctadiene ring, chemists can probe the key interactions with biological targets. The generation of a library of analogues with varied electronic and steric properties allows for a comprehensive SAR analysis, which is fundamental in the process of lead optimization in drug discovery. rsc.org

The ability to generate a library of analogues for SAR studies is contingent on the synthetic accessibility of these compounds and the optimization of reaction yields. nih.gov The development of scalable and efficient synthetic routes is therefore a key area of research. researchgate.netderpharmachemica.com

Challenges in scaling up the synthesis of complex molecules like this compound and its analogues include achieving high productivity, maintaining stereocontrol, and ensuring cost-effective production. Research into the scalable and stereocontrolled formal syntheses of related dibenzocyclooctadiene lignans, such as (+)-isoschizandrin, has demonstrated the potential for gram-scale production. researchgate.netacs.org This often involves the development of highly efficient catalytic systems, for example, palladium-catalyzed atroposelective C-H alkynylation, which can provide enantiomerically enriched biaryls in high yields. researchgate.netacs.org

Mechanistic Studies of Biological Activities in Vitro and Preclinical Models

Molecular Pharmacology of Anti-inflammatory Effects

Schisandrene has demonstrated significant anti-inflammatory properties by modulating key signaling cascades, inhibiting the production of inflammatory mediators, and influencing immune cell function.

This compound exerts its anti-inflammatory effects by intervening in crucial intracellular signaling pathways that are central to the inflammatory response. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a pivotal regulator of genes involved in inflammation and immunity. nih.govwjgnet.com In various cell models, including lipopolysaccharide (LPS)-stimulated murine macrophages, schisandrenes have been shown to suppress the activation of NF-κB. nih.govnih.gov This is achieved by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By preventing IκBα degradation, this compound effectively blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.govwjgnet.comnih.gov

In addition to the NF-κB pathway, this compound modulates the mitogen-activated protein kinase (MAPK) signaling pathways, which play a critical role in cellular responses to external stimuli, including inflammation. sinobiological.commdpi.com The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK. sinobiological.comnih.govkegg.jp Studies have shown that schisandrenes can inhibit the phosphorylation, and thus the activation, of key components of these pathways, including ERK, JNK, and p38. nih.govnih.gov For instance, in LPS-stimulated RAW264.7 macrophages, schisandrin (B1198587) A was found to inhibit the pro-inflammatory c-Jun N-terminal kinases/p38 kinase/nuclear factor-κB signaling pathway. nih.gov By suppressing these MAPK pathways, this compound can effectively dampen the inflammatory cascade. nih.govresearchgate.net

Key Signaling PathwayEffect of this compoundModel System(s)
NF-κB Inhibition of IκBα degradation and nuclear translocation of NF-κB. nih.govnih.govLipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). nih.govnih.gov
MAPK/ERK Inhibition of phosphorylation of ERK. nih.govSH-SY5Y and SK-N-SH cells. nih.gov
MAPK/JNK Inhibition of phosphorylation of JNK. nih.govnih.govLPS-stimulated murine macrophages (RAW 264.7). nih.gov
MAPK/p38 Inhibition of phosphorylation of p38. nih.govnih.govLPS-stimulated murine macrophages (RAW 264.7). nih.gov

A direct consequence of the modulation of inflammatory signaling pathways is the reduced production of various pro-inflammatory mediators and cytokines. frontiersin.orgthermofisher.comtermedia.pl this compound has been shown to significantly decrease the production of key inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.orgmdpi.com For example, in LPS-stimulated RAW 264.7 macrophages, an ethanol (B145695) extract of Schisandrae Fructus, containing schisandrenes, suppressed the production of TNF-α and IL-1β. nih.gov Similarly, schisandrin B treatment in a rat model of transient focal cerebral ischemia abrogated the protein expression of TNF-α and IL-1β in the ischemic hemispheres. nih.gov This inhibition of cytokine production is a critical component of this compound's anti-inflammatory activity. termedia.plnih.gov

Inflammatory MediatorEffect of this compoundModel System(s)
TNF-α Decreased production/expression. nih.govnih.govLPS-stimulated murine macrophages (RAW 264.7), rat model of transient focal cerebral ischemia. nih.govnih.gov
IL-1β Decreased production/expression. nih.govnih.govLPS-stimulated murine macrophages (RAW 264.7), rat model of transient focal cerebral ischemia. nih.govnih.gov
IL-6 Decreased production. scielo.brLPS-stimulated THP-1 cells. scielo.br
Nitric Oxide (NO) Inhibition of production. nih.govLPS-stimulated murine macrophages (RAW 264.7). nih.gov

The influence of this compound extends to the direct modulation of immune cells, particularly macrophages, which are key players in both the initiation and resolution of inflammation. frontiersin.orgmdpi.com Macrophages can exist in different activation states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. oaepublish.com Research suggests that schisandrenes can influence the polarization of macrophages. For instance, in high-glucose conditions, inhibiting TREM-1, a receptor involved in macrophage activation, prevented the M1 phenotype transformation, suggesting a potential role for compounds like this compound in modulating this process. proquest.com By promoting a shift from the M1 to the M2 phenotype, this compound can contribute to the resolution of inflammation and tissue repair. mdpi.com

Inhibition of Inflammatory Mediators and Cytokine Production

Cellular and Molecular Neuroprotective Actions

In addition to its anti-inflammatory effects, this compound exhibits significant neuroprotective properties through the regulation of neuronal survival pathways and the attenuation of oxidative stress. news-medical.netkoreamed.orgunict.it

This compound has been shown to activate pro-survival signaling pathways within neurons, a key mechanism for its neuroprotective effects. scientificarchives.comresearchgate.net One of the most important of these is the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway, which is crucial for mediating cell survival, growth, and proliferation. mdpi.comnih.gov Activation of the PI3K/AKT pathway can inhibit apoptosis and promote neuronal survival. scientificarchives.com For example, studies have indicated that the PI3K/AKT pathway is involved in neuroprotection by activating downstream targets that suppress apoptotic processes. mdpi.comnih.gov Furthermore, the IKK/IκBα pathway, which is also modulated by AKT, plays a role in neuronal survival by regulating NF-κB activity. mdpi.com By influencing these pathways, this compound can help protect neurons from various insults.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neuronal damage in neurodegenerative diseases. mdpi.comfrontiersin.org this compound has demonstrated potent antioxidant effects in neural cells. nih.govnih.gov Schisandrin A, for example, has been shown to protect neuronal cells by attenuating oxidative stress. nih.gov It can reduce the generation of ROS, thereby preventing oxidative damage to cellular components like DNA, lipids, and proteins. nih.govfrontiersin.org This antioxidant activity is a cornerstone of its neuroprotective action, helping to preserve neuronal integrity and function in the face of oxidative insults. nih.govnih.gov

Attenuation of Oxidative Stress in Neural Cells and Models

Anti-cancer Mechanisms in Cellular Models

The regulation of cell cycle progression and the induction of apoptosis are fundamental strategies for controlling cancer cell proliferation. The cell cycle is a series of events that leads to cell division and replication, controlled by checkpoints that involve cyclins and cyclin-dependent kinases (CDKs). myfoodresearch.com A common mechanism of anti-cancer agents is to induce cell cycle arrest, often at the G0/G1 or G2/M phases, which prevents cancer cells from dividing and can trigger apoptosis. dntb.gov.ua

Deoxyschizandrin (B1210598), a major lignan (B3055560) from Schisandra and a compound structurally related to this compound, has been shown to induce G0/G1 phase cell cycle arrest in human ovarian cancer cells. This arrest was associated with the inhibition of cyclin E expression. dntb.gov.ua The transition from the G1 to S phase is regulated by the phosphorylation of the retinoblastoma (pRb) protein by cyclin/CDK complexes; inhibiting these complexes blocks this transition and halts cell proliferation. myfoodresearch.com

If DNA damage is irreparable or cell cycle arrest is prolonged, cells may enter apoptosis. This process is often mediated by the p53 tumor suppressor protein, which can induce genes like p21 to enforce cell cycle arrest and BAX to initiate apoptosis. myfoodresearch.com The apoptotic pathway involves a cascade of caspases, and the cleavage of Poly(ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis. cabidigitallibrary.org Research on the chalcone (B49325) derivative 1C in ovarian cancer cells demonstrated that it induced G2/M phase arrest and apoptosis, evidenced by PARP cleavage and modulation of proteins like p21 and Rb. nih.gov Similarly, studies on other flavonoids have shown they can arrest the cell cycle in the G2/M phase by decreasing the expression of key proteins like Cyclin B1, CDK1, and CDC25c, while also inducing apoptosis through the mitochondrial pathway by increasing the pro-apoptotic protein Bak and activating caspase-9 and caspase-3. cabidigitallibrary.org

Compound/ClassCell LineEffectKey Molecular TargetsSource
DeoxyschizandrinHuman Ovarian Cancer (A2780)G0/G1 Cell Cycle ArrestInhibition of Cyclin E dntb.gov.ua
Chalcone Derivative 1COvarian Cancer (A2780, A2780cis)G2/M Cell Cycle Arrest, ApoptosisModulation of p21, pRb, PARP cleavage nih.gov
Prunetrin (Flavonoid)Liver Cancer (Hep3B)G2/M Cell Cycle Arrest, Apoptosis↓ Cyclin B1, ↓ CDK1, ↑ Cleaved PARP, ↑ Cleaved Caspase-3, ↑ Bak cabidigitallibrary.org

Oncogenic signaling pathways are critical drivers of tumor development and progression. These pathways, when aberrantly activated, promote uncontrolled cell proliferation, survival, and invasion. Key pathways implicated in various cancers include Transforming Growth Factor-β (TGF-β), Sonic Hedgehog (SHH), and Notch. mdpi.comfrontiersin.orgmdpi.com

The TGF-β signaling pathway has a dual role in cancer. In early stages, it acts as a tumor suppressor by inhibiting cell growth and promoting apoptosis. nih.govijbs.comfrontiersin.org However, in advanced cancers, tumor cells often become resistant to its suppressive effects, and TGF-β begins to promote tumor progression, invasion, and metastasis through both SMAD-dependent and SMAD-independent pathways. nih.govmdpi.comdovepress.com

The Sonic Hedgehog (SHH)/GLI pathway is essential during embryonic development and is typically inactive in most adult tissues. oncotarget.comnih.gov Its abnormal reactivation in cancer leads to the activation of GLI transcription factors, which drive the expression of genes involved in cell proliferation, survival, and angiogenesis. mdpi.comnih.govresearchgate.net This activation can occur through ligand-dependent or independent mechanisms and is a hallmark of cancers like basal cell carcinoma and medulloblastoma. nih.govnih.gov

The Notch signaling pathway is another highly conserved pathway that regulates cell fate decisions, including differentiation, proliferation, and apoptosis. frontiersin.orgnih.gov Its dysregulation is linked to numerous cancers, where it can function as either an oncogene or a tumor suppressor depending on the cellular context. oaepublish.comnih.gov Aberrant Notch signaling can promote cancer stem cell maintenance, epithelial-mesenchymal transition (EMT), and angiogenesis, contributing to tumor aggressiveness and therapeutic resistance. frontiersin.orgdovepress.com

Currently, specific studies detailing the direct modulation of the TGF/SMAD, SHH/GLI, or Notch pathways by this compound are limited in the available scientific literature. However, the investigation of natural compounds for their ability to inhibit these critical oncogenic pathways remains an active area of cancer research.

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and signaling molecules that plays a crucial role in tumor growth, invasion, and metastasis. Key factors within the TME include matrix metalloproteinases (MMPs), chemokines like RANTES (CCL5), and angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

MMP-9 is an enzyme that degrades components of the extracellular matrix, facilitating cancer cell invasion and metastasis. dntb.gov.ua Elevated levels of MMP-9 are often associated with advanced tumor stage and poor prognosis. dntb.gov.uaRANTES (regulated on activation, normal T cell expressed and secreted) is a chemokine that can recruit immune cells to the tumor site and contribute to a pro-tumoral inflammatory environment. VEGF is a potent signaling protein that stimulates angiogenesis, the formation of new blood vessels, which is essential for supplying tumors with nutrients and oxygen. dntb.gov.ua

Research on deoxyschizandrin, a lignan closely related to this compound, has demonstrated its ability to modulate the TME. In a model using macrophages stimulated by ovarian cancer cells (tumor-associated macrophages or TAMs), deoxyschizandrin significantly suppressed the expression and production of MMP-9, RANTES, and VEGF. dntb.gov.ua By inhibiting these pro-tumoral factors, the compound effectively reduces the potential for angiogenesis, metastasis, and tumor-promoting inflammation orchestrated by TAMs. dntb.gov.ua This suggests that lignans (B1203133) like this compound could exert anti-cancer effects not only by acting on cancer cells directly but also by reprogramming the surrounding microenvironment to be less conducive to tumor growth.

FactorFunction in TMEEffect of DeoxyschizandrinSource
MMP-9Extracellular matrix degradation, invasionSignificantly suppressed expression and production dntb.gov.ua
RANTES (CCL5)Chemokine, promotes pro-tumoral inflammationSignificantly suppressed expression and production dntb.gov.ua
VEGFAngiogenesis (new blood vessel formation)Significantly suppressed expression and production dntb.gov.ua

Modulation of Oncogenic Signaling Pathways (e.g., TGF/SMAD, SHH/GLI, NOTCH, Hippo)

Antioxidant Mechanisms at the Molecular Level

Free radicals are highly reactive molecules that can cause oxidative damage to cells, contributing to aging and various diseases, including cancer. nih.gov Antioxidants are compounds that can neutralize these free radicals, often by donating a hydrogen atom or an electron. nih.gov The ability of a compound to scavenge free radicals is a key measure of its antioxidant potential.

Common laboratory methods to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. scielo.brresearchgate.net The DPPH radical is a stable free radical with a deep violet color; when neutralized by an antioxidant, its color fades to pale yellow, and this change in absorbance can be measured spectrophotometrically. nih.gov Similarly, the ABTS assay involves generating the blue-green ABTS radical cation, which is then decolorized in the presence of an antioxidant. nih.govscielo.brnhri.org.tw The results of these assays are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. myfoodresearch.comnih.govresearchgate.net A lower IC50 value indicates a higher antioxidant capacity. nih.govresearchgate.net

Extracts from plants in the Schisandra genus have demonstrated significant antioxidant activity in these assays. nih.gov While specific IC50 values for pure this compound are not consistently reported across the literature, studies on extracts rich in related lignans and other phenolic compounds confirm their potent radical-scavenging properties. For example, various plant extracts have shown IC50 values in DPPH and ABTS assays ranging from very strong (<50 µg/mL) to weak, depending on the concentration of active phytochemicals. nih.govglobalresearchonline.netnul.ls The free radical scavenging ability of these compounds is a fundamental aspect of their protective biological activities. cabidigitallibrary.orgnih.gov

AssayPrincipleMeasurementSource
DPPHNeutralization of the stable DPPH free radical by an antioxidant.Decrease in absorbance (color change from violet to yellow). nih.gov
ABTSNeutralization of the ABTS radical cation by an antioxidant.Decrease in absorbance (decolorization of blue-green solution). nih.govscielo.br

Enhancement of Endogenous Antioxidant Defense Systems (e.g., Nrf2)

This compound has been identified as a compound capable of bolstering the body's intrinsic antioxidant defenses. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying genes, playing a crucial role in cellular protection against oxidative stress. journalmeddbu.comlifestylematrix.com Under normal conditions, Nrf2 is kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1). lifestylematrix.com When cells are exposed to oxidative stress, Nrf2 is released from Keap1, moves into the nucleus, and activates the transcription of antioxidant genes. lifestylematrix.comresearchgate.net

Studies have shown that active compounds from Schisandra chinensis, including lignans like this compound, can activate this Nrf2 signaling pathway. nih.govkoreascience.kr This activation leads to the increased expression of several crucial antioxidant enzymes. These enzymes form the first line of defense against reactive oxygen species (ROS). mdpi.com

Key antioxidant enzymes upregulated by the Nrf2 pathway include:

Superoxide (B77818) Dismutase (SOD): This enzyme is a primary defender against the superoxide radical, a major free radical produced within cells. mdpi.com

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.gov

Glutathione (B108866) Peroxidase (GPx): This enzyme also helps to break down hydrogen peroxide and other organic hydroperoxides. nih.gov

Heme Oxygenase-1 (HO-1): This enzyme has both antioxidant and anti-inflammatory properties. researchgate.net

By activating the Nrf2 pathway, this compound can enhance the expression of these enzymes, thereby strengthening the cell's ability to neutralize harmful free radicals and mitigate oxidative damage. nih.gov

Other Investigated Biological Activities and Associated Mechanisms (in vitro/animal models)

Beyond its antioxidant effects, research has explored other potential therapeutic actions of this compound in preclinical models.

The liver-protective effects of this compound are a significant area of investigation. Lignans from Schisandra have been shown to alleviate liver inflammation and oxidative damage. frontiersin.org The mechanisms behind this hepatoprotection are multifaceted and involve the modulation of several signaling pathways.

In animal models of liver injury, compounds from Schisandra have demonstrated the ability to:

Regulate the Nrf2/HO-1 signaling pathway: As mentioned earlier, this pathway is crucial for combating oxidative stress, a key factor in many liver diseases. frontiersin.org

Modulate the NF-κB/p38/ERK MAPK signaling pathways: These pathways are involved in inflammatory responses. By regulating them, Schisandra lignans can reduce liver inflammation. frontiersin.org

Inhibit lipid peroxidation: This process, caused by oxidative stress, can damage liver cells. frontiersin.org

These actions collectively contribute to the hepatoprotective effects observed in preclinical studies. frontiersin.org

The endothelium, the inner lining of blood vessels, is critical for maintaining vascular health. scielo.br Endothelial dysfunction, often characterized by reduced production of nitric oxide (NO), is a key factor in the development of cardiovascular diseases. meassociation.org.ukyoutube.comnih.gov NO is a vital signaling molecule that causes blood vessels to relax, a process known as vasodilation. youtube.comnih.gov

Research into the effects of Schisandra compounds on the vascular system is ongoing. Some studies have investigated the impact of related lignans on vascular contraction. nii.ac.jp The modulation of endothelial function and the promotion of vasodilation are potential mechanisms through which this compound could influence cardiovascular health.

Table 1: Investigated Biological Activities of this compound and Related Lignans in Preclinical Models

Biological ActivityKey Mechanistic Pathway/TargetObserved Effects in Preclinical ModelsPrimary Organ/System of Action
Enhancement of Endogenous Antioxidant DefenseNrf2/ARE Pathway ActivationIncreased expression of SOD, CAT, GPx, HO-1Systemic/Cellular
HepatoprotectionNrf2/HO-1, NF-κB/p38/ERK MAPKReduced liver inflammation and oxidative damageLiver
Vascular ModulationEndothelial Nitric Oxide (NO) pathwaysPotential for vasodilation and improved endothelial functionCardiovascular System
Metabolic RegulationPPAR-γ ActivationModulation of lipid and glucose metabolismAdipose Tissue, Systemic
Immune and Gut Microbiota ModulationInteraction with gut microbial compositionAlteration of gut microbiota and influence on immune responsesGastrointestinal Tract, Immune System

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a master regulatory role in adipogenesis (fat cell formation) and is critically involved in lipid and glucose metabolism. nih.govwikipedia.org Activation of PPAR-γ can improve insulin (B600854) sensitivity by promoting the storage of fatty acids in fat cells and regulating the secretion of adipokines. wikipedia.orgnih.gov

The interaction of this compound with metabolic pathways such as PPAR-γ signaling is an emerging area of research. By potentially modulating PPAR-γ activity, this compound could influence systemic energy homeostasis. nih.gov

The gut microbiota, the vast community of microorganisms residing in the gastrointestinal tract, plays a crucial role in host health, including immune system development and function. frontiersin.orgfrontiersin.orgnih.gov The immune system and gut bacteria are in constant communication, maintaining a healthy balance. frontiersin.org

Modulation of the gut microbiota is another avenue through which this compound may exert its biological effects. Dietary components can influence the composition and activity of the gut microbiota, which in turn can affect systemic immune responses. frontiersin.org The interaction between this compound, the gut microbiota, and the immune system is a complex and promising area for future research to understand its potential health benefits. mdpi.com

Structure Activity Relationship Sar Studies of Schisandrene and Its Derivatives

Identification of Key Structural Moieties for Specific Biological Activities

The diverse biological effects of schisandrene and its analogues are not conferred by the entire molecule uniformly; rather, specific structural components, or moieties, are crucial for distinct activities.

For Antioxidant Activity: A pivotal feature for the antioxidant capacity of dibenzocyclooctadiene lignans (B1203133) is the presence of an exocyclic methylene (B1212753) group on the cyclooctadiene ring. This functionality is considered essential for this activity. Furthermore, the presence of a benzoyloxy group appears to enhance these antioxidant effects. Conversely, the incorporation of aromatic methylenedioxy groups, as seen in compounds like gomisin A and schisandrin (B1198587), does not lead to an increase in antioxidant activity. nih.gov

For Anti-inflammatory and Anticancer Activities: In the context of anti-inflammatory action, dibenzocyclooctadiene lignans that possess both an S-biphenyl configuration and a methylenedioxy group exhibit strong inhibitory effects on microglia activation. nih.gov The anticancer activity is also significantly influenced by specific substitutions. A hydroxyl group at the C7 position is detrimental to anticancer efficacy, likely due to increased hydrophilicity which reduces permeability across the cell's lipid bilayer. nih.govresearchgate.net In contrast, a methylenedioxy group positioned between C12 and C13 enhances anticancer activity. nih.govresearchgate.net Additionally, a 1,2,3-trimethoxy moiety and a 6-acyloxy group contribute positively to the anticancer effects. nih.govresearchgate.net

For Hepatoprotective Activity: Several lignans, including schisandrin A, schisandrin B, and schisandrol B, have been identified as key contributors to the hepatoprotective effects of Schisandra chinensis extracts. mdpi.comnih.gov A critical structural element for this activity is the methylenedioxy group within the dibenzocyclooctadiene skeleton, which plays a significant role in stimulating hepatic mitochondrial glutathione (B108866) (GSH), a key cellular antioxidant. nih.govmdpi.com

A summary of key structural features and their associated biological activities is presented below:

Structural MoietyBiological ActivityEffectReference
Exocyclic Methylene GroupAntioxidantEssential nih.gov
Benzoyloxy GroupAntioxidantEnhancing nih.gov
S-Biphenyl Configuration & Methylenedioxy GroupAnti-inflammatoryStrongly Inhibitory nih.gov
C7-Hydroxyl GroupAnticancerDecreasing nih.govresearchgate.net
C12-C13 Methylenedioxy GroupAnticancerEnhancing nih.govresearchgate.net
Methylenedioxy GroupHepatoprotective (GSH stimulation)Important Determinant nih.gov

Impact of Functional Group Modifications on Potency and Selectivity

The potency and target selectivity of this compound derivatives can be finely tuned by modifying their functional groups. These modifications can alter the molecule's electronic properties, steric hindrance, and ability to form interactions with biological targets.

For instance, in the realm of anti-inflammatory activity, the introduction of a methoxy (B1213986) group on the cyclooctadiene ring has been shown to increase the potency of these compounds. nih.gov Conversely, the presence of an acetyl group on the same ring or a hydroxyl group at the C-7 position leads to a decrease in inhibitory activity against lipopolysaccharide-induced microglia activation. nih.gov

In the context of anticancer activity and overcoming multidrug resistance (MDR), the substitution pattern is critical for selectivity and potency. The absence of a hydroxyl group at the C-8 position, combined with an R-biaryl configuration, is a shared characteristic of potent MDR-reversing lignans like deoxyschisandrin (B1241246) and γ-schisandrin. iiarjournals.org This suggests that these specific structural features are key to their ability to inhibit drug efflux pumps such as multidrug resistance-associated protein 1 (MRP1). iiarjournals.org The hepatoprotective activity of schisanhenol (B1681549) derivatives has also been enhanced through synthetic modifications, with one derivative, compound 1b , demonstrating the most potent protective effects against concanavalin (B7782731) A-induced immunological liver injury. nih.gov

The following table summarizes the effects of specific functional group modifications on the potency of this compound derivatives:

Compound ClassFunctional Group ModificationImpact on Potency/SelectivityBiological ActivityReference
Dibenzocyclooctadiene LignansMethoxy group on cyclooctadiene ringIncreased PotencyAnti-inflammatory nih.gov
Dibenzocyclooctadiene LignansAcetyl group on cyclooctadiene ringDecreased PotencyAnti-inflammatory nih.gov
Dibenzocyclooctadiene LignansHydroxyl group at C-7Decreased PotencyAnti-inflammatory nih.gov
Dibenzocyclooctadiene LignansAbsence of hydroxyl group at C-8 and R-biaryl configurationIncreased PotencyMDR Reversal iiarjournals.org
Schisanhenol DerivativesSynthetic modifications (e.g., compound 1b)Increased PotencyHepatoprotective nih.gov

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional structure, or conformation, of this compound and its derivatives is a critical determinant of their biological activity. The dibenzocyclooctadiene ring system is not planar and typically adopts a twisted boat-chair conformation. mdpi.com This specific spatial arrangement dictates how the molecule can interact with the binding sites of target proteins.

The orientation of the substituents on the cyclooctadiene ring, described as either axial (pointing up or down from the general plane of the ring) or equatorial (pointing out from the side of the ring), significantly influences biological interactions. For example, the R-biaryl configuration, which describes the spatial relationship between the two phenyl rings, is crucial for the activity of some derivatives in overcoming multidrug resistance. iiarjournals.org This highlights that a specific three-dimensional arrangement is necessary for these molecules to fit effectively into the active site of proteins like P-glycoprotein and MRP1.

Conformational analysis, often performed using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), allows for the determination of the spatial proximity of different atoms within the molecule. mdpi.com These studies have confirmed the twist-boat-chair conformation of the cyclooctadiene ring and the relative orientations of its substituents. mdpi.com The conformational flexibility of the dibenzocyclooctadiene skeleton allows for the existence of different low-energy conformers. researchgate.net This flexibility may enable these lignans to adapt their shape to fit into the binding pockets of a variety of biological targets, which could partly explain their broad spectrum of pharmacological activities. Ultimately, the specific conformation adopted by a this compound derivative upon binding to a receptor is a key factor in its mechanism of action. nih.govmdpi.com

Advanced Analytical Methodologies for Schisandrene Research

Quantitative Analysis in Biological and Botanical Matrices for Research Purposes

Accurate quantification of schisandrene in its natural botanical source, Schisandra chinensis, and in biological samples such as plasma or tissue is fundamental for pharmacokinetic and metabolic studies. The complexity of these matrices, which contain numerous potentially interfering compounds, presents a significant analytical challenge. nih.govchromatographyonline.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of non-volatile compounds like this compound in complex mixtures. researchgate.netrsc.org The technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the exceptional sensitivity and selectivity of tandem mass spectrometry. researchgate.netrsc.org UHPLC, utilizing columns with smaller particle sizes (typically sub-2 µm), offers higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com

In a typical research application, a sample (e.g., a plant extract or processed biological fluid) is first subjected to a preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove major interferences and concentrate the analytes. researchgate.net The extract is then injected into the UHPLC-MS/MS system. The UHPLC system separates this compound from other co-extracted compounds based on its physicochemical properties as it interacts with the stationary phase of the chromatographic column. mdpi.comfrontiersin.org

Following chromatographic separation, the analyte enters the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source, which generates charged molecular ions. mdpi.com The mass spectrometer then operates in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole isolates the specific precursor ion (the charged this compound molecule), which is then fragmented in a collision cell. The second quadrupole isolates a specific, characteristic fragment ion for detection. mdpi.com This two-stage mass filtering provides extremely high selectivity, minimizing interference from co-eluting matrix components and ensuring reliable quantification even at very low concentrations. nih.govmdpi.com The development of such methods is crucial for understanding the bioavailability and pharmacokinetics of this compound. researchgate.net

Table 1: Typical UHPLC-MS/MS Parameters for this compound Quantification This table presents a hypothetical but representative set of parameters based on established methods for quantifying similar lignans (B1203133) in plant and biological matrices.

ParameterSpecificationPurpose
Chromatography System UHPLCProvides high-resolution separation with short analysis times. mdpi.com
Column Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm)Separates moderately non-polar compounds like this compound from polar matrix components. mdpi.com
Mobile Phase Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid)Formic acid aids in protonation for positive ion mode ESI, and the gradient elution effectively separates a wide range of compounds. mdpi.com
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes moderately polar to non-polar compounds; positive mode is typical for many lignans. mdpi.com
Mass Analyzer Triple Quadrupole (QqQ)Enables highly selective and sensitive Multiple Reaction Monitoring (MRM) for quantification.
Detection Mode Multiple Reaction Monitoring (MRM)Monitors specific precursor-to-product ion transitions for this compound and an internal standard, ensuring high selectivity and accuracy. mdpi.com

While this compound itself is not volatile, the fruits of Schisandra chinensis contain a complex mixture of volatile organic compounds that contribute to its characteristic aroma and are often analyzed for quality control and authentication purposes. mdpi.comjapsonline.com Gas chromatography-mass spectrometry (GC-MS) is the primary technique used for the separation and identification of these volatile components. mdpi.comnih.gov

For this analysis, volatile compounds are typically extracted from the plant material using methods like steam distillation (SD), headspace solid-phase microextraction (SPME), or supercritical fluid extraction (SFE). japsonline.comnih.gov The resulting extract is then injected into the gas chromatograph. In the GC, compounds are separated based on their boiling points and polarity as they pass through a long, thin capillary column. dss.go.th The separated compounds then enter the mass spectrometer, where they are ionized (usually by electron impact ionization) and fragmented. The resulting mass spectrum serves as a chemical fingerprint that can be compared to spectral libraries for compound identification. dss.go.th

Research using GC-MS has identified dozens of volatile constituents in S. chinensis, primarily terpenes (monoterpenes and sesquiterpenes) and their oxygenated derivatives. mdpi.comdss.go.th The profile of these volatile compounds can vary significantly based on the fruit's origin and color, making GC-MS a valuable tool for germplasm identification and quality evaluation. mdpi.com

Table 2: Major Volatile Compounds Identified in Schisandra chinensis by GC-MS This table lists representative volatile compounds frequently detected in the essential oil or extracts of S. chinensis fruits and leaves.

Compound ClassIdentified CompoundSource Reference
Sesquiterpene Hydrocarbons Ylangene japsonline.commdpi.com
β-Elemene dss.go.th
Germacrene D dss.go.th
α-Himachalene japsonline.com
Monoterpene Hydrocarbons (E)-β-Ocimene dss.go.th
Aliphatic Aldehydes (E)-2-Hexenal mdpi.comdss.go.th
3-Methyl-butanal mdpi.com

LC-MS/MS and UHPLC-MS/MS for Compound Quantification

Spectroscopic and Spectrometric Techniques for Advanced Structural Elucidation (Beyond Basic ID)

Confirming the identity of this compound goes beyond simple detection; it requires the unambiguous determination of its complex three-dimensional structure, including its specific stereoisomerism. This is achieved by combining several advanced spectroscopic and spectrometric techniques. chemrxiv.orgacdlabs.com The differentiation of isomers is a critical challenge, as isomers have the same molecular formula and mass but can have different structural arrangements and biological activities. researchgate.netnews-medical.net

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of the parent ion, which allows for the determination of the elemental composition (molecular formula) with a high degree of confidence. acdlabs.com This is a foundational step in identifying an unknown or confirming the identity of a known compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. chemrxiv.orglibretexts.org

1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information about the number and type of hydrogen and carbon atoms in the molecule, respectively. The chemical shifts of the signals give clues about the electronic environment of each nucleus. libretexts.orgyoutube.com

2D NMR: Two-dimensional NMR experiments reveal the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). iitm.ac.in

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. iitm.ac.in

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton. iitm.ac.in

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule. iitm.ac.in

The combination of these NMR techniques allows researchers to map out the entire carbon skeleton and the relative positions of all substituents, ultimately confirming the unique and complex structure of this compound and differentiating it from other closely related lignan (B3055560) isomers. researchgate.nettutorchase.com

Table 3: Application of Advanced Spectroscopic Techniques in this compound Structural Elucidation

TechniqueInformation ProvidedContribution to Structural Elucidation
HRMS High-accuracy mass measurement.Confirms the elemental composition (molecular formula). acdlabs.com
¹H and ¹³C NMR Number and chemical environment of hydrogen and carbon atoms.Provides the fundamental count and type of atoms in the molecule. libretexts.org
2D NMR (COSY) ¹H-¹H spin-spin coupling correlations.Establishes proton connectivity within spin systems (e.g., protons on adjacent carbons). iitm.ac.in
2D NMR (HSQC) Direct ¹H-¹³C correlations.Assigns specific protons to the carbons they are attached to. iitm.ac.in
2D NMR (HMBC) Long-range ¹H-¹³C correlations (2-3 bonds).Connects molecular fragments to build the complete carbon skeleton. iitm.ac.in
2D NMR (NOESY) Through-space ¹H-¹H correlations.Determines the 3D arrangement and relative stereochemistry of the molecule. iitm.ac.in

Omics and Systems Biology Approaches in Schisandrene Research

Transcriptomic Analysis of Cellular Responses to Schisandrene Exposure

Transcriptomic analysis, the study of the complete set of RNA transcripts produced by an organism, has been instrumental in identifying the genes and pathways involved in the biosynthesis of lignans (B1203133) like this compound in Schisandra chinensis. By sequencing the transcriptomes of S. chinensis fruit at different developmental stages, researchers have uncovered a wealth of genetic information where previously little was available. cjnmcpu.com

Key research findings from transcriptomic studies include:

Identification of Biosynthetic Pathways: Analysis of differentially expressed genes (DEGs) between different fruit ripening stages has shown that the phenylpropanoid biosynthetic pathway is significantly upregulated during the maturation process when lignan (B3055560) content is high. researchgate.netnih.gov This pathway provides the essential precursor, coniferyl alcohol, for lignan synthesis. researchgate.netfrontiersin.org

Discovery of Candidate Genes: Transcriptome sequencing has enabled the identification of numerous candidate genes believed to encode the enzymes critical for lignan biosynthesis. cjnmcpu.com For instance, studies have pinpointed multiple cytochrome P450 (CYP) and dirigent protein (DIR) genes whose expression patterns correlate with lignan accumulation. researchgate.net Phylogenetic analysis has suggested that specific CYPs, such as homologs of CYP719A and CYP81Q, are likely involved in forming the characteristic methylenedioxy bridges of some dibenzocyclooctadiene lignans. researchgate.net

Functional Gene Characterization: Through a combination of transcriptomic data analysis and subsequent functional assays, the gene ScBAHD1 was identified and cloned from S. chinensis. frontiersin.org The recombinant protein was found to function as a coniferyl alcohol acyltransferase (ScCFAT), an enzyme that catalyzes a critical early step in the proposed biosynthetic pathway leading to dibenzocyclooctadiene lignans. frontiersin.org

Regulatory Networks: Transcriptomic analyses have also shed light on the regulatory mechanisms governing lignan production. The expression of key biosynthetic genes appears to form a transcriptional network with genes related to fruit ripening, particularly those involved in the abscisic acid (ABA) signaling pathway. nih.gov Furthermore, comparative transcriptomics between female and male flowers of S. chinensis has identified transcription factors from the MADS-box and YABBY gene families as being strongly related to the plant's development and, by extension, the metabolic activities within its fruit. nih.gov

Gene/Protein FamilyPutative Function in Lignan BiosynthesisSupporting Evidence
Phenylpropanoid Biosynthesis GenesProduction of coniferyl alcohol, a key precursor for lignans.Upregulated expression during fruit development stages with high lignan content. researchgate.netnih.gov
Cytochrome P450s (CYPs)Catalyze various oxidation and ring-formation steps, including the formation of methylenedioxy bridges. researchgate.net22 candidate CYP genes identified via transcriptome sequencing. researchgate.net
Dirigent Proteins (DIRs)Mediate the stereoselective coupling of monolignol radicals to form lignans.15 candidate DIR genes discovered through transcriptome analysis. researchgate.net
ScBAHD1 (ScCFAT)Functions as coniferyl alcohol acyltransferase, catalyzing the acetylation of coniferyl alcohol. frontiersin.orgIdentified from transcriptome datasets and functionally verified in vitro. frontiersin.org
MADS-box and YABBY genesTranscription factors potentially regulating flower development and metabolic pathways. nih.govIdentified as differentially expressed in relation to sex differentiation of flowers. nih.gov

Proteomic Profiling for Identification of Protein Targets and Pathways

Proteomics, the large-scale study of proteins, offers a powerful method for identifying the direct molecular targets of bioactive compounds and understanding their impact on cellular pathways. nih.gov By analyzing changes in the proteome of cells or tissues after exposure to a compound, researchers can map its protein interaction network and elucidate its mode of action. nih.gov

Currently, specific proteomic profiling studies focused exclusively on this compound are limited in publicly available literature. However, the potential of this approach is highlighted by research on closely related lignans and the general agreement that proteomics will be instrumental in fully understanding the pharmacology of Schisandra constituents. researchgate.net For example, a chemoproteomics study on Schisandrin (B1198587) A, another major lignan from S. chinensis, successfully identified the protein Ykt6 as its direct target for neuroprotection. dntb.gov.ua This type of target deconvolution is a primary goal of proteomic investigations in drug discovery.

Future proteomic research on this compound could involve:

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to identify the protein targets of small molecules directly within a complex biological sample, which can reveal not only the target but also the specific active site of interaction. nih.gov

Quantitative Proteomics: Methods like SILAC or iTRAQ could be used to compare the proteomes of this compound-treated and untreated cells to identify proteins and pathways that are significantly up- or downregulated, providing clues to its mechanism of action.

Metabolomic Investigations of Impacted Biochemical Pathways

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological sample, offering a functional readout of the cellular state. frontiersin.org This approach has been effectively applied to investigate the systemic effects and therapeutic mechanisms of Schisandra chinensis lignans (SCL), a group that includes this compound.

A study investigating the effects of SCL on d-galactose-induced aging in rats used metabolomics to analyze serum samples. The research identified 15 potential biomarkers related to aging that were perturbed, with 13 of these being restored toward normal levels after SCL administration. nih.gov The impacted biochemical pathways included energy metabolism, amino acid metabolism, lipid metabolism, and phospholipid metabolism. nih.gov

In another study on diet-induced hyperlipidemia in mice, a metabolomics approach identified thirteen biomarkers that were significantly altered. nih.gov Treatment with SCL restored nine of these to normal levels. The analysis indicated that the anti-hyperlipidemia effects of SCL were related to the modulation of several key metabolic pathways, including the tricarboxylic acid (TCA) cycle, cholesterol synthesis, choline (B1196258) metabolism, and fatty acid metabolism. nih.gov

Furthermore, in a model for Alzheimer's disease, a metabolomics strategy based on UPLC-Q-TOF-MS identified 31 endogenous metabolites that were regulated by SCL treatment. rsc.org These biomarkers were primarily associated with the metabolism of polyunsaturated fatty acids, amino acids, and vitamins, suggesting that SCL may alleviate neurotoxicity by modulating these pathways. rsc.org

Research AreaKey Impacted Metabolic PathwaysIdentified Biomarkers (Examples)Reference
AgingEnergy, amino acid, lipid, and phospholipid metabolism.Pathways involving acetyl-CoA were implicated. nih.gov
HyperlipidemiaTCA cycle, synthesis of ketone bodies and cholesterol, choline metabolism, fatty acid metabolism.Nine of thirteen identified biomarkers were restored by SCL treatment. nih.gov
Alzheimer's DiseasePolyunsaturated fatty acid metabolism, amino acid metabolism, vitamin metabolism.31 endogenous metabolites were identified as being regulated by SCL. rsc.org

Computational Modeling and Bioinformatic Approaches for Target Identification and Mechanism Prediction

Computational modeling and bioinformatics are indispensable tools in modern biological research, allowing scientists to analyze large datasets, predict molecular interactions, and construct models of complex biological systems. nih.gov In research on this compound and other Schisandra lignans, these approaches are primarily used in conjunction with 'omics' data to extract meaningful biological insights.

Key applications include:

Functional Annotation of Genes: Following transcriptome sequencing, bioinformatic tools are essential for assigning putative functions to newly discovered genes. cjnmcpu.com Databases like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) are used to categorize genes based on their associated biological processes, cellular components, and molecular functions, which is critical for identifying genes involved in lignan biosynthesis. cjnmcpu.comresearchgate.net

Pathway Analysis: Bioinformatic pathway analysis of transcriptomic and metabolomic data helps to identify entire biological pathways that are significantly affected by a compound. nih.gov This moves the analysis from a single-gene or single-metabolite level to a systems-level understanding of the compound's effects. nih.gov For instance, KEGG pathway analysis was crucial in identifying the TCA cycle and fatty acid metabolism as being modulated by SCL in hyperlipidemia models. nih.gov

Protein Structure Modeling: When the crystal structure of a target protein is unavailable, homology modeling can be used to generate a three-dimensional (3D) structure based on its amino acid sequence and its similarity to known structures. frontiersin.org This was performed for ScCFAT, an enzyme in the lignan biosynthetic pathway. frontiersin.org

Molecular Docking: Once a 3D protein structure is available, molecular docking simulations can predict the preferred orientation and binding affinity of a ligand (like this compound or its precursors) to the protein's active site. frontiersin.org This technique was used to explore the conformational interaction between ScCFAT and its substrates, providing insights into the enzyme's mechanism at a molecular level. frontiersin.org

These computational methods allow for the generation of testable hypotheses and help prioritize candidates for further experimental validation, thereby accelerating research into the biosynthesis and pharmacological mechanisms of this compound. unl.edu

Challenges, Gaps, and Future Directions in Schisandrene Research

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthetic pathway of dibenzocyclooctadiene lignans (B1203133), including schisandrene, is not yet fully understood. frontiersin.orgresearchgate.netnih.gov While it is known that these compounds are derived from the phenylpropanoid pathway, with coniferyl alcohol being a key precursor, many of the specific enzymes and intermediate steps remain to be identified. frontiersin.orgresearchgate.netcjnmcpu.com

A significant challenge lies in the fact that the genes encoding many of the enzymes in the Schisandra plant family are still unknown. frontiersin.org For instance, while coniferyl alcohol acyltransferase (CFAT) is recognized as a critical enzyme that catalyzes the first committed step in the hypothetical biosynthetic pathway, its encoding gene in S. chinensis has only recently been a subject of investigation. frontiersin.org Similarly, although a pinoresinol (B1678388) synthase has not been identified, a dirigent protein (DIR) is thought to be involved in the stereospecific dimerization of E-coniferyl alcohol, a foundational step in lignan (B3055560) biosynthesis. researchgate.netcjnmcpu.com

Recent transcriptomic and metabolomic analyses have started to shed light on this complex process. Studies have identified candidate genes homologous to isoeugenol (B1672232) synthase 1 (IGS1) and dirigent-like proteins (DIR) that are believed to catalyze key upstream steps in schisandrin (B1198587) biosynthesis. nih.govresearchgate.net Furthermore, long-read transcriptome sequencing has revealed that the expression of genes in the phenylpropanoid pathway is upregulated during the later stages of fruit development, coinciding with higher lignan accumulation. nih.govresearchgate.net These findings provide a valuable resource for future research aimed at cloning and functionally characterizing the undiscovered enzymes in the this compound biosynthetic pathway. nih.gov

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The development of novel and more efficient synthetic strategies is crucial for producing this compound and its analogues in sufficient quantities for extensive biological evaluation. This would also enable the creation of new derivatives with potentially enhanced or novel pharmacological activities. rsc.org Researchers are exploring bio-inspired synthetic approaches, such as the use of oxidative coupling of propenyl phenols, to mimic the plant's biosynthetic pathway. rsc.org The synthesis of various schisandrin derivatives is an active area of research, with the goal of exploring structure-activity relationships and identifying compounds with improved therapeutic potential. rsc.org

In-depth Characterization of Receptor and Enzyme Interactions

Understanding how this compound and its related lignans interact with specific molecular targets is fundamental to elucidating their mechanisms of action. While research has identified several biological activities, the precise receptor and enzyme interactions are often not fully characterized. researchgate.net

For instance, schisandra lignans are known to interact with cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, which can affect the metabolism of other drugs. frontiersin.orgmdpi.com Some lignans, such as Gomisin A, have been shown to activate the pregnane (B1235032) X receptor (PXR), a key regulator of drug-metabolizing enzymes and transporters. researchgate.netfrontiersin.org In the context of cancer, Schisandrin B has been reported to target a range of signaling molecules, including those involved in cell cycle regulation (cyclins and cyclin-dependent kinases) and apoptosis. amegroups.org

Advanced techniques like X-ray crystallography and molecular modeling are powerful tools for characterizing these interactions at an atomic level. mdpi.comgd3services.com Such structure-based drug design approaches can provide detailed insights into the binding modes of this compound and its analogues to their target proteins, which can guide the development of more potent and selective compounds. gd3services.com

Exploration of Emerging Biological Targets and Unexplored Pathways

The diverse pharmacological effects of Schisandra lignans suggest that they may interact with a wide array of biological targets and pathways, many of which may still be unexplored. mdpi.comresearchgate.net Initial research has pointed towards potential applications in areas beyond their traditionally known uses, such as in targeting cancer stem cells. mdpi.comresearchgate.net

Recent studies have begun to explore new therapeutic avenues. For example, a combination of Schisandra chinensis lignans and acteoside has been shown to counteract epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells through the ERK1/2 pathway. nih.govresearchgate.net Another study suggested that certain lignans may have neuroprotective effects against neurotoxicity induced by factors like β-amyloid. rsc.org The anti-inflammatory properties of these compounds are also an area of active investigation, with studies showing inhibition of enzymes like cyclooxygenases (COX-1 and COX-2). mdpi.comnih.gov

Future research should focus on systematically screening this compound and its analogues against a broad range of biological targets to uncover novel therapeutic opportunities. nih.govmdpi.com This could lead to the discovery of new applications for these compounds in various diseases.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of how this compound and other Schisandra components affect biological systems requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This approach allows for a more holistic view of the complex interactions between the compounds and the organism. frontiersin.org

Recent studies have demonstrated the power of multi-omics. For example, the integration of UPLC-ESI-MS/MS-based metabolomics with network pharmacology and transcriptomics has been used to identify potential active components and targets of Schisandra chinensis in the treatment of diabetic nephropathy. nih.gov Another study used a multi-omics analysis to investigate the mechanism of Schisandra chinensis lignans in hepatoma cells, identifying key pathways and potential biomarkers. nih.govresearchgate.net Furthermore, combining chemical analysis with the Progenesis QI informatics platform has enabled the characterization of metabolites in different parts of the S. chinensis plant, revealing significant differences in their chemical profiles. frontiersin.org

These integrated approaches can help to build comprehensive models of the pharmacological actions of this compound, identify novel biomarkers, and facilitate the development of more targeted and personalized therapies. nih.govfrontiersin.org

Advancements in Isolation and Analytical Methodologies for Trace Components

The fruits and other parts of Schisandra chinensis contain a complex mixture of lignans and other bioactive compounds, many of which are present in trace amounts. mdpi.comfrontiersin.org Developing advanced and efficient methods for the isolation, identification, and quantification of these trace components is a significant challenge. muni.czmdpi.com

Modern chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS/MS), are essential for profiling the lignan content of Schisandra extracts. nih.govmdpi.commdpi.com Techniques like matrix solid-phase dispersion have been developed for the simultaneous extraction and determination of multiple lignans. mdpi.com Furthermore, methods like UPLC-TQ-MS are being used for high-throughput screening of active ingredients at specific target sites in vivo. nih.gov

Despite these advancements, there is still a need for more sensitive and selective analytical methods to detect and quantify the full spectrum of bioactive compounds, especially those present at very low concentrations. This will be crucial for a complete understanding of the plant's chemical diversity and for quality control of Schisandra-based products. mdpi.comresearchgate.net

Research on Advanced Delivery Systems for in vitro and Preclinical Studies

The poor solubility and low bioavailability of some Schisandra lignans, such as Schisandrin B, can limit their efficacy in in vitro and preclinical studies. nih.gov Therefore, the development of advanced delivery systems is an important area of research to enhance their therapeutic potential. scientificarchives.com

Novel formulation strategies are being explored to overcome these limitations. For example, solid lipid nanoparticles (SLNs) have been investigated as a carrier for Schisandrin B to improve its delivery for the treatment of myocardial infarction. nih.gov In this study, matrix metalloproteinase-sensitive peptide-modified, PEGylated lipid nanoparticles were shown to increase the drug concentration in the heart and prolong its circulation time in the blood. nih.gov Other research has focused on co-delivery systems, such as liposomes containing both doxorubicin (B1662922) and Schisandrin B, to enhance anticancer efficacy. amegroups.org

Further research into advanced delivery systems, including nanoparticles, liposomes, and other nano-formulations, is needed to improve the solubility, stability, and targeted delivery of this compound and its analogues. These advancements will be critical for facilitating more reliable and effective preclinical evaluation and for the potential future clinical application of these promising natural compounds. scientificarchives.comresearchgate.net

Q & A

Q. What chromatographic techniques are recommended for isolating Schisandrene from complex plant matrices, and how can researchers optimize parameters for higher purity?

  • Methodological Answer : this compound isolation typically involves sequential solvent extraction (e.g., ethanol or methanol) followed by silica gel column chromatography. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for purification. To optimize yield and purity:
  • Use gradient elution with mobile phases like hexane-ethyl acetate (varying ratios).
  • Adjust flow rates (1–2 mL/min) to balance resolution and time efficiency.
  • Validate purity via NMR spectroscopy (e.g., 1^1H and 13^13C) and mass spectrometry (LC-MS).
    Factorial design experiments can systematically test parameters like solvent polarity and temperature .

Q. How can researchers validate the antioxidant activity of this compound using in vitro assays, and what are common pitfalls?

  • Methodological Answer : Common assays include DPPH radical scavenging, FRAP, and ABTS+^+. Key considerations:
  • Use purified this compound (>95% purity) to avoid matrix interference.
  • Include Trolox or ascorbic acid as positive controls.
  • Measure reaction kinetics (e.g., 30-minute incubation) to capture time-dependent effects.
    Pitfalls:
  • Solvent interactions (e.g., DMSO quenching radicals).
  • Overinterpretation of IC50_{50} values without dose-response validation.
    Cross-validate results with at least two assays .

Advanced Research Questions

Q. What experimental strategies can address discrepancies between in vitro and in vivo studies on this compound’s pharmacological effects?

  • Methodological Answer :
  • Conduct pharmacokinetic studies to assess bioavailability (e.g., plasma concentration via LC-MS) and tissue distribution.
  • Use organ-on-a-chip models to bridge in vitro and in vivo findings, simulating hepatic metabolism or blood-brain barrier penetration.
  • Apply transcriptomic profiling (RNA-seq) to compare pathway activation in cell lines versus animal tissues.
  • Perform systematic reviews (PRISMA guidelines) to identify confounding variables (e.g., dosage, model organism) across studies .

Q. How can molecular docking studies be designed to investigate this compound’s interactions with oxidative stress-related targets (e.g., Nrf2, Keap1)?

  • Methodological Answer :
  • Target Selection : Prioritize proteins with resolved crystal structures (PDB database).
  • Ligand Preparation : Optimize this compound’s 3D structure using tools like AutoDock Tools (assign charges, minimize energy).
  • Docking Parameters : Use Lamarckian genetic algorithms with 100 runs for conformational sampling.
  • Validation : Compare binding affinities with known ligands (e.g., sulforaphane for Nrf2). Validate via SPR or mutagenesis studies .

Q. What strategies enhance reproducibility in studies reporting this compound’s neuroprotective effects?

  • Methodological Answer :
  • Standardization : Publish detailed protocols (e.g., extraction solvents, cell lines) on platforms like protocols.io .
  • Collaborative Replication : Engage multi-center teams to test findings under varied conditions.
  • Data Transparency : Share raw datasets (e.g., RNA-seq files) via repositories like Gene Expression Omnibus.
  • Animal Models : Use transgenic rodents (e.g., APP/PS1 for Alzheimer’s) with standardized age and gender ratios .

Contradiction Analysis & Data Rigor

Q. How should researchers resolve conflicting reports on this compound’s pro-oxidant vs. antioxidant effects?

  • Methodological Answer :
  • Contextual Analysis : Compare experimental conditions (e.g., this compound concentration: <10 μM often antioxidant, >50 μM may induce ROS).
  • Redox Profiling : Measure glutathione levels (GSH/GSSG ratio) and mitochondrial membrane potential in target cells.
  • Meta-Analysis : Use RevMan software to pool data from studies, assessing heterogeneity via I2^2 statistics. Rebut outliers through controlled replication .

Methodological Frameworks

  • Research Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example:

    "Does this compound modulate Nrf2-Keap1 signaling in astrocytes, and how does this interaction vary between acute vs. chronic oxidative stress models?"

  • Data Analysis : Use R or Python for multivariate statistics (ANOVA, PCA) and data visualization (ggplot2, Seaborn). Report uncertainties via error propagation models .

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Schisandrene

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